molecular formula C26H33N3O B11419149 N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide

N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide

Cat. No.: B11419149
M. Wt: 403.6 g/mol
InChI Key: ORDSVNGLCOGWFX-UHFFFAOYSA-N
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Description

N-(3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.

    Alkylation: The benzimidazole core is then alkylated with 2,5-dimethylbenzyl chloride under basic conditions to introduce the 2,5-dimethylphenylmethyl group.

    Coupling with Cyclohexanecarboxylic Acid: The final step involves coupling the alkylated benzimidazole with cyclohexanecarboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.

    Reduction: Reduction reactions can occur at the carbonyl group of the cyclohexanecarboxamide moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced cyclohexanecarboxamide derivatives.

    Substitution: Halogenated aromatic derivatives.

Scientific Research Applications

N-(3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is used in the development of drugs targeting various diseases due to its benzimidazole core, which is known for its antimicrobial, antiviral, and anticancer properties.

    Biological Studies: The compound is used in biological studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets in the body. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-BENZIMIDAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE
  • N-(3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE

Uniqueness

The uniqueness of N-(3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE lies in its specific substitution pattern and the presence of both benzimidazole and cyclohexanecarboxamide moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H33N3O

Molecular Weight

403.6 g/mol

IUPAC Name

N-[3-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]propyl]cyclohexanecarboxamide

InChI

InChI=1S/C26H33N3O/c1-19-14-15-20(2)22(17-19)18-29-24-12-7-6-11-23(24)28-25(29)13-8-16-27-26(30)21-9-4-3-5-10-21/h6-7,11-12,14-15,17,21H,3-5,8-10,13,16,18H2,1-2H3,(H,27,30)

InChI Key

ORDSVNGLCOGWFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CCCNC(=O)C4CCCCC4

Origin of Product

United States

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